![molecular formula C7H12BrCl2N3 B2592494 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride CAS No. 2193066-87-2](/img/structure/B2592494.png)

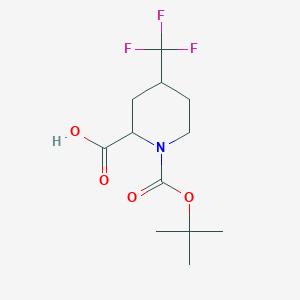

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

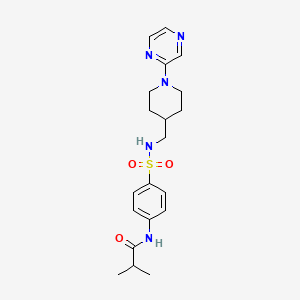

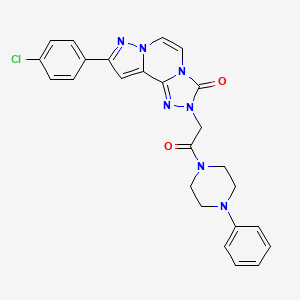

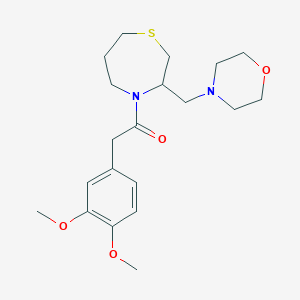

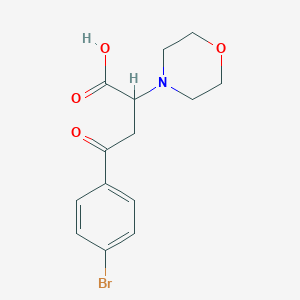

1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a nitrogen atom in its ring structure.

Aplicaciones Científicas De Investigación

Synthesis Techniques : The compound 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride and its related structures have been synthesized through various techniques. For instance, the synthesis of 7-benyzl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involved a sequence of reductive amination, chlorization, and cyclization, with an overall yield of 53%. The impact of solvent and base on the cyclization reaction was also studied to optimize the reaction conditions (Teng Da-wei, 2012).

Antimicrobial Properties : Some derivatives based on the structural framework of 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine have shown antimicrobial properties. For instance, certain heterocycles synthesized from 3-methyl 1-phenyl-5-amino pyrazole showed promising antimicrobial activity (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).

Crystal Structures : The study of crystal structures of related compounds can provide insights into the potential applications of this compound in material science and pharmaceuticals. For example, the synthesis of previously unattainable 2,5-disubstituted 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones has been developed, and their molecular structures determined by X-ray crystallographic analysis (A. Guirado et al., 2020).

Utility in Synthesis of Antiproliferative Agents : Coumarin derivatives containing the imidazo[1,5-a]pyrazine structure were synthesized and evaluated for their antitumor activity against liver carcinoma cancer cell lines, showing that certain derivatives have promising antitumor activity (S. M. Gomha, Yasser H. Zaki, & A. Abdelhamid, 2015).

Antidiabetic Studies : Compounds with a structure incorporating the pyrazoline and benzimidazole systems, including derivatives related to 1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, have been studied for their potential antidiabetic applications through α-glucosidase inhibition activity (Farhat Ibraheem et al., 2020).

Propiedades

IUPAC Name |

1-bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3.2ClH/c1-5-10-7(8)6-4-9-2-3-11(5)6;;/h9H,2-4H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCETYCPJOZQIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2N1CCNC2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2592415.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2592417.png)

![N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B2592420.png)

![[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2592429.png)

![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)